molecular formula C14H11Cl2NO5S B497501 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid CAS No. 886120-06-5

2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid

Cat. No. B497501
CAS RN: 886120-06-5
M. Wt: 376.2g/mol
InChI Key: CZVPPZSSXBICOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used to treat pain and inflammation. It was first introduced in the 1970s and has since become one of the most commonly prescribed drugs in the world. Diclofenac works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation.

Mechanism of Action

2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid works by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that are involved in the regulation of inflammation, pain, and fever. By inhibiting their production, 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid reduces inflammation and pain. 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid has been shown to be a non-selective inhibitor of cyclooxygenase enzymes, meaning that it inhibits both COX-1 and COX-2 isoforms.
Biochemical and Physiological Effects
2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-1beta. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), which is a transcription factor that regulates the expression of genes involved in inflammation. 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid has also been shown to reduce the expression of adhesion molecules on the surface of endothelial cells, which are involved in the recruitment of leukocytes to sites of inflammation.

Advantages and Limitations for Lab Experiments

2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid has several advantages for use in lab experiments. It is readily available and has a well-established mechanism of action. It is also relatively inexpensive compared to other drugs used to treat pain and inflammation. However, there are also some limitations to its use. 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid has been shown to have some toxic effects on the liver and kidneys, and caution should be exercised when using it in experimental models. Additionally, 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid has been shown to have some off-target effects, such as inhibition of platelet aggregation, which may confound experimental results.

Future Directions

There are several future directions for research on 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid. One area of interest is the development of more selective COX-2 inhibitors, which may have fewer side effects than non-selective inhibitors such as 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid. Another area of interest is the development of novel drug delivery systems for 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid, which may improve its efficacy and reduce its toxicity. Additionally, more studies are needed to better understand the off-target effects of 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid and their implications for experimental models. Finally, there is a need for more studies on the long-term effects of 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid use, particularly in patients with chronic pain conditions.

Synthesis Methods

The synthesis method of 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid involves the reaction of 2-amino-5-chlorobenzophenone with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium methoxide to produce 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid. This synthetic method has been optimized to produce high yields of pure 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid.

Scientific Research Applications

2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been used to treat a variety of conditions such as arthritis, menstrual cramps, and postoperative pain. In addition to its therapeutic applications, 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid has also been used in scientific research to study the mechanisms of pain and inflammation. It has been shown to inhibit the production of prostaglandins by blocking the activity of cyclooxygenase enzymes, which are responsible for their synthesis.

properties

IUPAC Name

2-[(3,4-dichloro-2-methoxyphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO5S/c1-22-13-11(7-6-9(15)12(13)16)23(20,21)17-10-5-3-2-4-8(10)14(18)19/h2-7,17H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVPPZSSXBICOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid

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